h-NTPDase-IN-2 Exhibits 10-Fold Greater Potency for h-NTPDase1 Compared to h-NTPDase-IN-3
h-NTPDase-IN-2 (compound 3l) is approximately 97-fold more potent against h-NTPDase1 than the structurally distinct pan-inhibitor h-NTPDase-IN-3 (compound 4d). The IC50 of h-NTPDase-IN-2 for h-NTPDase1 is 0.35 μM, whereas h-NTPDase-IN-3 exhibits an IC50 of 34.13 μM against the same isozyme .
| Evidence Dimension | Potency against human NTPDase1 |
|---|---|
| Target Compound Data | 0.35 μM |
| Comparator Or Baseline | h-NTPDase-IN-3: 34.13 μM |
| Quantified Difference | 97.5-fold lower IC50 (more potent) |
| Conditions | Recombinant human NTPDase1 enzymatic assay; pan-inhibitor series profiling. |
Why This Matters
For experiments requiring effective h-NTPDase1 inhibition (e.g., thrombosis models), substituting h-NTPDase-IN-3 for h-NTPDase-IN-2 would necessitate ~100-fold higher concentration, potentially introducing off-target effects or solubility limitations.
